molecular formula C12H6Cl4 B1221794 2,3,4',6-Tetrachlorobiphenyl CAS No. 52663-58-8

2,3,4',6-Tetrachlorobiphenyl

Cat. No. B1221794
CAS RN: 52663-58-8
M. Wt: 292 g/mol
InChI Key: FXRXQYZZALWWGA-UHFFFAOYSA-N
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Description

2,3,4',6-Tetrachlorobiphenyl (2,3,4',6-TCB) is a persistent organic pollutant (POP) that is formed as a by-product of the manufacture of certain chlorinated compounds, such as polychlorinated biphenyls (PCBs). It is a highly persistent environmental contaminant that is still present in the environment today, due to its long-term persistence. 2,3,4',6-TCB has been found in various environmental compartments, including water, soil, and air. It has been linked to various adverse health effects, including neurotoxicity, immunotoxicity, and carcinogenicity.

Scientific Research Applications

Metabolic Fate and Dechlorination

  • Ortho and Meta Dechlorination by Anaerobic Microorganisms : 2,3,4',6-Tetrachlorobiphenyl (tetraCB) undergoes dechlorination by anaerobic microorganisms, leading to the formation of different chlorinated biphenyls. This transformation is significant for understanding the environmental degradation processes of tetraCB (Van Dort & Bedard, 1991).

Metabolism and Tissue Localization

  • Formation of Mercapturic Acid Pathway Metabolites in Mice : TetraCB undergoes metabolic transformations in mice, forming metabolites that localize in various tissues like lung, liver, and kidney. This highlights its potential biological interactions and impacts (Klasson-Wehler et al., 1987).

Chemical Preparation and Synthesis

  • Preparation Techniques : Research shows methods for preparing certain derivatives of tetraCB, which are crucial for further studies and potential applications. This includes the synthesis of 5,6-arene oxide of tetrachlorobiphenyl, demonstrating key chemical processes (Reich & Reich, 1990).

Environmental Impact and Degradation

  • Stimulation of Microbial para-Dechlorination : Research has shown that adding certain tetraCB derivatives to sediment can stimulate the microbial dechlorination of polychlorinated biphenyls, which is significant for environmental remediation efforts (Bedard et al., 1996).

Comparative Toxicity Studies

  • Toxicity in Various Species : Studies have been conducted to understand the distribution, excretion, and toxicity of tetraCB in different species, including rats and monkeys. These findings are critical for assessing the environmental and health risks of tetraCB compounds (Abdel-Hamid et al., 1981).

Density Functional Theory Studies

  • Theoretical Chemistry Applications : Density functional theory studies have been conducted on radical ions of tetraCB, providing insights into their electronic structures and potential reactivity. This is vital for understanding the chemical and physical properties of these compounds (Arulmozhiraja et al., 2002).

Safety and Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2,3,4’,6-Tetrachlorobiphenyl plays a role in various biochemical reactions, primarily due to its interaction with enzymes and proteins involved in detoxification processes. It has been shown to interact with the estrogen receptor, which is involved in the regulation of gene expression and cellular proliferation . Additionally, 2,3,4’,6-Tetrachlorobiphenyl can induce the expression of cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics .

Cellular Effects

The effects of 2,3,4’,6-Tetrachlorobiphenyl on cellular processes are diverse. It has been observed to alter the function of granulocytic HL-60 cells by increasing the release of myeloperoxidase and arachidonic acid . Furthermore, it can upregulate the expression of cyclooxygenase-2 (COX-2), which plays a role in inflammation and cell signaling pathways . These changes can impact cell signaling, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, 2,3,4’,6-Tetrachlorobiphenyl exerts its effects through various mechanisms. It binds to the estrogen receptor, influencing gene expression and cellular proliferation . Additionally, it can activate the aryl hydrocarbon receptor (AhR), leading to the induction of cytochrome P450 enzymes . These interactions result in changes in gene expression and enzyme activity, contributing to its biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,4’,6-Tetrachlorobiphenyl can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, exposure to 2,3,4’,6-Tetrachlorobiphenyl can lead to persistent changes in dopamine levels in the brain, which can last into adulthood . These temporal effects highlight the importance of considering the duration of exposure in toxicological studies.

Dosage Effects in Animal Models

The effects of 2,3,4’,6-Tetrachlorobiphenyl vary with different dosages in animal models. At lower doses, it can induce specific biochemical and cellular changes, while higher doses may result in toxic or adverse effects. For instance, exposure to high doses of 2,3,4’,6-Tetrachlorobiphenyl has been associated with significant elevations in dopamine levels in the brain, which can have long-term neurological consequences .

Metabolic Pathways

2,3,4’,6-Tetrachlorobiphenyl is involved in several metabolic pathways, including the mercapturic acid pathway. This pathway involves the formation of methylsulphonyl-tetrachlorobiphenyl, which can accumulate in specific tissues such as the lung . The metabolism of 2,3,4’,6-Tetrachlorobiphenyl is mediated by enzymes such as cytochrome P450, which play a crucial role in its biotransformation .

Transport and Distribution

The transport and distribution of 2,3,4’,6-Tetrachlorobiphenyl within cells and tissues are influenced by its interactions with transporters and binding proteins. It has been shown to bioaccumulate in adipose tissue, liver, and other organs . This distribution pattern is important for understanding its potential health effects and environmental impact.

Subcellular Localization

2,3,4’,6-Tetrachlorobiphenyl can localize to specific subcellular compartments, affecting its activity and function. For example, it has been found to accumulate in the tracheo-bronchial mucosa of the lung, indicating specific binding sites for its metabolites . This subcellular localization can influence its biochemical interactions and overall toxicity.

properties

IUPAC Name

1,2,4-trichloro-3-(4-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-8-3-1-7(2-4-8)11-9(14)5-6-10(15)12(11)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRXQYZZALWWGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074159
Record name 2,3,4',6-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52663-58-8
Record name 2,3,4',6-Tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4',6-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4',6-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2Y92IEV5R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2,3,4',6-Tetrachlorobiphenyl interact with biological systems and what are the downstream effects?

A1: The research paper demonstrates that this compound is metabolized in mice via the mercapturic acid pathway. [] This involves the formation of metabolites, primarily 4-methylsulphonyl-2,3,4',6-tetrachlorobiphenyl, which exhibit specific binding in lung tissue, particularly in the tracheo-bronchial mucosa. [] This suggests a potential target for this compound and its metabolites, which could be further investigated to understand their biological effects.

Q2: What analytical methods were used to study the metabolism of this compound?

A2: The researchers utilized a combination of techniques to analyze the metabolism of this compound in mice. These included radiolabeling with carbon-14 (14C) and sulfur-35 (35S) to track the compound and its metabolites. [] Gel permeation chromatography followed by gas chromatography-mass spectrometry was employed to identify and quantify the different metabolites formed. [] Autoradiography was also used to visualize the distribution of the radiolabeled compound within the mouse tissues. []

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